D-Fructosyl-D-fructofuranose

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

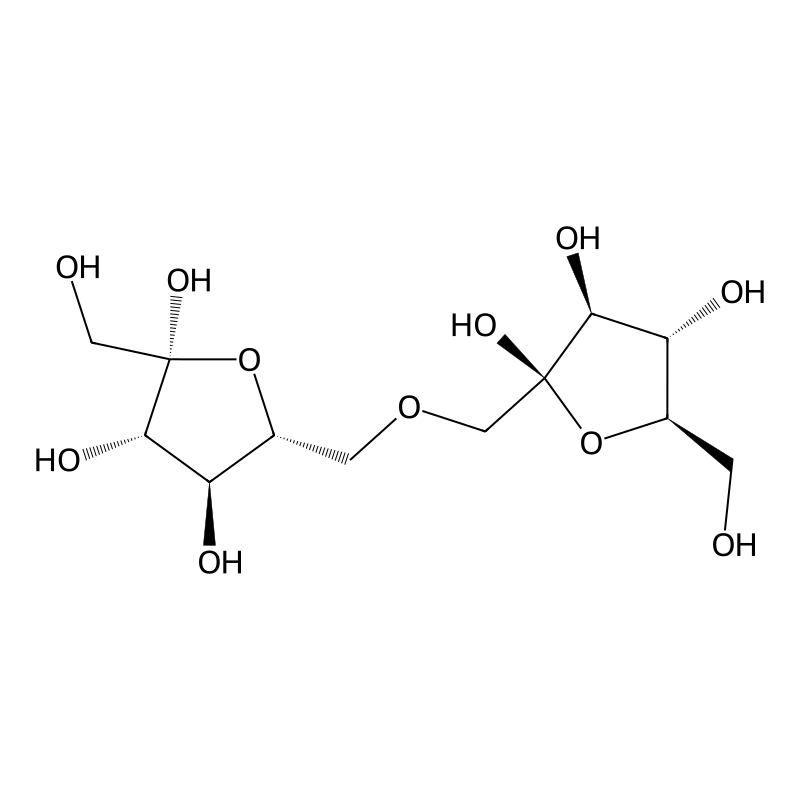

D-Fructosyl-D-fructofuranose is a disaccharide composed of two D-fructofuranose units linked by a beta-(2→1) glycosidic bond. This compound is part of a broader class of carbohydrates known as fructans, which are polysaccharides made up of fructose units. D-Fructosyl-D-fructofuranose is notable for its unique structure, which contributes to its solubility and sweetness, making it a significant sugar in various biological and industrial contexts. The molecular formula for D-Fructosyl-D-fructofuranose is CHO, and it exhibits properties typical of other fructans, such as high solubility in water and a low caloric value, which makes it an attractive alternative sweetener in food products .

D-Fructosyl-D-fructofuranose exhibits several biological activities, particularly in its role as a prebiotic. It supports the growth of beneficial gut bacteria, thereby enhancing gut health and potentially improving immune function. Furthermore, this compound has been studied for its potential effects on blood sugar levels, as it is metabolized differently than glucose, leading to lower insulin responses. Its sweetness and low caloric content make it an attractive option for diabetic-friendly food products .

The synthesis of D-Fructosyl-D-fructofuranose can be achieved through various methods:

- Enzymatic Synthesis: Fructosyltransferase enzymes can catalyze the formation of D-Fructosyl-D-fructofuranose from sucrose or other fructans by transferring fructosyl units.

- Chemical Synthesis: Chemical methods involve the use of protecting groups and specific reagents to selectively form the glycosidic bond between two D-fructofuranose units. For instance, using anhydrous hydrogen fluoride can facilitate the rearrangement necessary for synthesizing this compound from simpler fructose derivatives .

D-Fructosyl-D-fructofuranose has several applications across different fields:

- Food Industry: It is used as a low-calorie sweetener and bulking agent in various food products.

- Health Products: Its prebiotic properties make it valuable in dietary supplements aimed at improving gut health.

- Pharmaceuticals: Research into its potential benefits in managing diabetes and obesity is ongoing, with implications for developing new therapeutic agents .

D-Fructosyl-D-fructofuranose shares structural similarities with several other compounds within the fructan family and related carbohydrates. Below are some similar compounds along with a comparison highlighting their uniqueness:

| Compound | Structure Type | Key Characteristics |

|---|---|---|

| Inulobiose | Disaccharide | Composed of two D-fructose units linked by a beta-(2→1) bond; serves as a building block for inulin. |

| Sucrose | Disaccharide | Composed of glucose and fructose; more commonly used as a sweetener but has higher caloric content than D-Fructosyl-D-fructofuranose. |

| Oligofructose | Oligosaccharide | Short chains of fructose units; similar prebiotic effects but varies in chain length and sweetness profile. |

| Fructooligosaccharides | Oligosaccharide | Composed of 3-10 fructose units; known for prebiotic benefits but less sweet than D-Fructosyl-D-fructofuranose. |

D-Fructosyl-D-fructofuranose is unique due to its specific linkages and properties that make it particularly effective as a low-calorie sweetener while also serving beneficial roles in health applications .

Enzymatic Production Mechanisms

The biosynthesis of D-Fructosyl-D-fructofuranose occurs through sophisticated enzymatic pathways that involve multiple fructosyltransferases and fructan-degrading enzymes [9] [10]. These mechanisms demonstrate remarkable specificity in their catalytic activities, ensuring precise control over fructan polymer modification and disaccharide formation [15].

Inulase II and Levansucrase Catalyzed Cyclization

Inulase II, systematically designated as inulin fructotransferase (DFA-III-forming) with enzyme classification 4.2.2.18, catalyzes the formation of alpha-D-fructofuranose beta-D-fructofuranose 1,2':2,3'-dianhydride through successive elimination of the diminishing (2→1)-beta-D-fructan chain from terminal D-fructosyl-D-fructosyl disaccharide units [9] [10]. This enzyme demonstrates exceptional substrate specificity, requiring the presence of at least two adjacent (2→1)-beta-fructofuranosyl linkages for effective catalysis [24].

The enzymatic mechanism involves an endotype hydrolysis pattern where Arthrobacter ureafaciens inulase II attacks (2→1)-beta-linked fructan molecules from the nonreducing fructose ends [24]. When operating on glucose-terminated inulin molecules, the enzyme produces specific oligosaccharides including O-beta-D-fructofuranosyl-(2→1)-O-beta-D-fructofuranosyl alpha-D-glucopyranoside (1-kestose) and higher degree polymerization fructose-glucose oligosaccharides [24].

Levansucrase catalysis represents an alternative pathway for D-Fructosyl-D-fructofuranose formation, operating through transfructosylation mechanisms that transfer fructosyl units from sucrose to growing fructan chains [13]. The enzyme exhibits dual functionality, catalyzing both polymer synthesis and degradation reactions through a fructosyl-enzyme complex intermediate [13]. Under optimal conditions, levansucrase demonstrates intrinsic levanase activity that contributes to difructose formation through first-order exo-type mechanisms, achieving conversion extents of approximately 30 percent when all polymer molecules reach structures no longer suitable for enzymatic hydrolysis [13].

| Enzyme System | Substrate Specificity | Primary Product | Conversion Efficiency |

|---|---|---|---|

| Inulase II | (2→1)-beta-fructan chains | DFA-III | 30% maximum conversion |

| Levansucrase | Sucrose and levan polymers | Fructooligosaccharides | Variable, temperature dependent |

| Combined System | Inulin and levan substrates | Mixed disaccharides | Enhanced through synergistic action |

Genetic Regulation in Arthrobacter spp. and Related Microorganisms

The genetic regulation of fructan-metabolizing enzymes in Arthrobacter species involves complex transcriptional control mechanisms that respond to carbohydrate availability and environmental conditions [26] [28]. In Arthrobacter ureafaciens, the inulin fructotransferase gene encoding DFA-III-producing enzyme has been successfully cloned and sequenced, revealing a signal peptide consisting of 32 amino acid residues for secretion and a mature enzyme protein comprising 410 amino acid residues [28].

The molecular characterization demonstrates that the native enzyme possesses a calculated molecular mass of 43.7 kilodaltons based on sequence data [28]. Comparative genomic analysis reveals significant homology patterns, with 79.0 percent similarity to Arthrobacter globiformis C11-1 and 77.4 percent homology with Arthrobacter species H65-7 [28]. Additionally, the enzyme shows 43.7 percent homology with inulin fructotransferase (DFA I-producing) from Arthrobacter globiformis S14-3, indicating evolutionary conservation of catalytic domains [28].

Gene expression regulation in Streptococcus mutans provides insights into broader fructan enzyme control mechanisms relevant to Arthrobacter systems [26]. The fruA gene, encoding fructan hydrolase, demonstrates inducible expression patterns in response to fructan substrates including levans, inulins, and sucrose [26]. Transcriptional analysis reveals that fructose at non-repressing concentrations serves as the primary inducing molecule, operating through carbohydrate response elements and transcriptional antitermination mechanisms [26].

The regulatory network involves multiple control layers including catabolite repression exerted through CcpA-like proteins and carbohydrate response elements located in the promoter regions [26]. Environmental factors such as pH, temperature, and substrate availability significantly influence gene expression levels, with optimal induction occurring under conditions favoring fructan utilization over readily metabolizable hexoses [26].

| Microorganism | Gene Target | Regulatory Mechanism | Induction Factor |

|---|---|---|---|

| Arthrobacter ureafaciens | Inulin fructotransferase | Signal peptide mediated secretion | Inulin substrate |

| Arthrobacter globiformis | DFA-producing enzymes | Homologous gene expression | Fructan availability |

| Streptococcus mutans | fruA operon | Transcriptional antitermination | Fructose concentration |

Substrate Specificity in Fructan Transformation

The substrate specificity patterns governing D-Fructosyl-D-fructofuranose formation demonstrate remarkable precision in enzyme-substrate interactions, with distinct preferences for specific linkage types and polymer configurations [19] [23]. These specificity determinants directly influence reaction kinetics and product distribution in fructan biotransformation processes.

Inulin and Levan Polymer Conversion Kinetics

Inulin polymer conversion follows complex kinetic patterns characterized by sequential degradation mechanisms that proceed through intermediate oligosaccharide formation [18] [20]. The kinetic analysis reveals that fructan degradation exhibits temperature-dependent rate constants, with values ranging from 0.2103 to 0.5453 per hour depending on thermal conditions and substrate acidity [20].

The hydrolysis kinetics demonstrate first-order behavior with respect to substrate concentration, achieving hydrolysis degrees ranging from 27.28 percent at 90°C and pH 4.6 to 92.10 percent at 110°C and pH 4.6 [20]. The rate constant variation shows optimal performance at temperatures between 100-110°C, with pH values around 4.6 providing the most efficient conversion conditions [20].

Levan polymer transformation exhibits distinct kinetic characteristics compared to inulin substrates, with levansucrase-mediated reactions demonstrating complex equilibrium relationships between synthesis and degradation activities [17] [22]. The transfructosylation to hydrolysis activity ratio varies significantly with reaction conditions, achieving ratios of approximately 2.0 at 5 percent sucrose concentration and increasing to 2.20 at 20 percent sucrose concentration after extended reaction periods [17].

The molecular weight distribution of levan products shows strong dependence on enzyme concentration and reaction temperature [17]. At low enzyme concentrations (0.1 U/mL), high-molecular-weight levan formation (approximately 2000 kDa) predominates, while elevated temperatures favor the synthesis of products with molecular weights reaching 10⁶ kDa when supplemented with appropriate cofactors [17].

| Polymer Type | Temperature Range (°C) | pH Optimum | Conversion Efficiency (%) | Primary Products |

|---|---|---|---|---|

| Inulin | 90-110 | 4.6 | 27.28-92.10 | Fructose, oligosaccharides |

| Levan | 30-50 | 5.0-7.0 | Variable | Fructooligosaccharides, difructose |

| Mixed Substrates | 40-60 | 5.5-6.5 | Enhanced | Complex oligosaccharide mixtures |

Temperature/pH Optimization for Maximum Yield

Temperature optimization for D-Fructosyl-D-fructofuranose production requires careful consideration of enzyme stability, substrate solubility, and reaction thermodynamics [40] [41]. Optimal temperature ranges typically fall between 45-55°C for fructosyltransferase-mediated reactions, with maximum fructooligosaccharide yields of 60 percent achieved at 55°C under controlled conditions [40].

The temperature dependence of reaction kinetics shows exponential increases in reaction rates with rising temperature, following Arrhenius-type behavior until enzyme denaturation limits further enhancement [40]. At temperatures below 40°C, reduced enzymatic activity limits conversion efficiency, while temperatures exceeding 60°C result in rapid enzyme inactivation and decreased product formation [40].

pH optimization reveals distinct optima for different enzymatic systems involved in D-Fructosyl-D-fructofuranose biosynthesis [39] [41]. Fructan sucrase enzymes demonstrate optimal activity at pH 5.6, with Michaelis-Menten kinetic parameters showing maximum efficiency under these conditions [41]. Beta-fructofuranosidase systems exhibit broader pH tolerance, maintaining activity across pH ranges of 4-6, with optimal performance typically observed at pH 5.0 [39].

The combined temperature and pH effects create synergistic conditions that maximize both enzyme stability and catalytic efficiency [40]. Initial sucrose concentrations between 300-500 grams per liter provide optimal substrate availability, while enzyme concentrations of 16-32 units per milliliter ensure adequate catalytic capacity without substrate inhibition [40].

| Parameter | Optimal Range | Maximum Yield Conditions | Enzyme System |

|---|---|---|---|

| Temperature | 50-55°C | 55°C | Fructosyltransferase |

| pH | 5.0-5.6 | 5.6 | Fructan sucrase |

| Substrate Concentration | 300-500 g/L | 500 g/L | Combined systems |

| Enzyme Activity | 16-32 U/mL | 32 U/mL | Optimized conditions |

Glycoside Hydrolase Family Interactions

Glycoside Hydrolase Family 91 Inulin Fructotransferase Specificity

Glycoside Hydrolase Family 91 represents a specialized class of enzymes that catalyzes unique intramolecular fructosyl transfer reactions, distinct from conventional hydrolytic mechanisms [1]. These enzymes are characterized by their ability to degrade inulin-type β-2,1-linked fructans into difructose dianhydrides through an exolytic mechanism [2]. The specificity of Glycoside Hydrolase Family 91 inulin fructotransferases is determined by their unique structural architecture and catalytic mechanism.

The enzymatic specificity of Glycoside Hydrolase Family 91 inulin fructotransferases is highly substrate-dependent, with the smallest substrate identified as nystose [3]. Crystal structure analysis of inulin fructotransferase from Arthrobacter aurescens revealed that these enzymes possess two distinct conserved non-catalytic binding regions specifically designed for inulin interaction [2]. The catalytic mechanism involves a sequential cutting process where the enzyme accommodates substrates in its active site through conserved interactions that only contain a single catalytic residue, glutamate 205 [2].

The reaction specificity is further enhanced by a unique switching scaffold comprised of aspartic acid 194 and glutamine 217 within the catalytic channel [2]. This scaffold functions as a catalytic transition stabilizer through side chain displacement during the cycling of substrate sliding in and out of the catalytic pocket. The specificity for β-2,1-linked fructans is absolute, with Glycoside Hydrolase Family 91 enzymes showing no activity on other fructan types such as levan [4].

Table 1: Kinetic Parameters of Glycoside Hydrolase Family 91 Inulin Fructotransferases

| Source Organism | Km (mM) | Vmax (μmol/min/mg) | Specific Activity (U/mg) | Optimal pH | Optimal Temperature (°C) |

|---|---|---|---|---|---|

| Arthrobacter sp. 161MFSha2.1 | 2.89 ± 0.2 | 1.94 ± 0.9 | 2391 | 6.5 | 55 |

| Nonomuraea sp. ID06-A0189 | - | - | ~100 | 5.5-6.0 | 65-70 |

| Bacillus sp. snu-7 | - | - | - | 5.5 | 40 |

The substrate specificity of Glycoside Hydrolase Family 91 enzymes extends beyond simple molecular recognition. The enzyme exhibits remarkable selectivity for the degree of polymerization, with inulin polymers containing more than four fructose units being the preferred substrates [5]. The catalytic efficiency demonstrates that the enzyme's active site is specifically evolved to accommodate the linear structure of inulin while excluding other polysaccharide configurations.

Glycoside Hydrolase Family 172 Levan Fructotransferase Reaction Pathways

Glycoside Hydrolase Family 172 represents a recently established enzyme family that includes α-D-arabinofuranosidases and α-D-fructofuranosidases [6]. This family was identified following the discovery of αFFase1 from Bifidobacterium dentium, which catalyzes the dehydrating condensation reaction of inulobiose to difructose dianhydride I [6]. The reaction pathways catalyzed by Glycoside Hydrolase Family 172 enzymes represent a novel mechanism in carbohydrate metabolism, distinct from traditional hydrolytic processes.

The primary reaction pathway involves the conversion of inulobiose (β-D-fructofuranosyl-(2→1)-α-D-fructofuranose) to difructose dianhydride I through an equilibrium reaction [6]. This dehydrating condensation reaction reaches equilibrium when the ratio of difructose dianhydride to inulobiose is approximately 9:1 [7]. The enzyme demonstrates retaining mechanism characteristics, as evidenced by nuclear magnetic resonance analysis showing that initial products maintain the same α-anomeric form [8].

The catalytic mechanism involves two glutamate residues as the active site nucleophile and acid/base catalyst [9]. The reaction pathway is unique among carbohydrate-active enzymes because the substrate (inulobiose) and product (difructose dianhydride I) possess the same degree of polymerization, indicating a fundamentally different mechanism from previously characterized difructose dianhydride synthases [8].

Table 2: Glycoside Hydrolase Family 172 Reaction Pathway Parameters

| Substrate | Product | Equilibrium Ratio | Reaction Type | Temperature Stability |

|---|---|---|---|---|

| Inulobiose | Difructose Dianhydride I | 9:1 (DFA:substrate) | Dehydrating condensation | Stable up to 70°C |

| β-D-Frup-(2→1)-α-D-Fruf | Diheterolevulosan II | Variable | Intramolecular cyclization | - |

| Me-α-D-Araf | D-Arabinofuranose | - | Hydrolysis | - |

| Me-α-D-Fruf | D-Fructofuranose | - | Hydrolysis | - |

The substrate specificity of Glycoside Hydrolase Family 172 enzymes extends to both α-D-fructofuranosides and α-D-arabinofuranosides [6]. This dual specificity suggests an evolutionary adaptation for processing both naturally occurring fructose-containing oligosaccharides and synthetic caramelization products. The enzyme can also catalyze the conversion of β-D-fructopyranosyl-(2→1)-α-D-fructofuranose to diheterolevulosan II, demonstrating its versatility in processing different anomeric forms of fructose linkages [8].

Metabolic Fate in Biological Systems

Intestinal Microbiota Utilization Patterns

The metabolic fate of D-fructosyl-D-fructofuranose in biological systems is primarily determined by the action of specialized intestinal microbiota, particularly members of the Firmicutes phylum [10]. Blautia species have emerged as key players in the degradation of fructan-type oligosaccharides, including D-fructosyl-D-fructofuranose and related difructose dianhydrides [11] [12]. The intestinal microbiota utilization patterns demonstrate significant species-specific variations in both enzymatic capacity and metabolic efficiency.

Recent studies have identified multiple Blautia species with varying capabilities for fructan metabolism [13]. Blautia parvula NBRC 113351 produces difructose dianhydride III hydrolase, which catalyzes the reversible conversion of difructose dianhydride III to inulobiose [11]. This reaction is further coupled with Glycoside Hydrolase Family 32 β-D-fructofuranosidase to completely degrade the compound to D-fructose through a two-step hydrolysis pathway [11].

The utilization patterns vary significantly among different Blautia species. Blautia faecis, Blautia massiliensis, and Blautia wexlerae demonstrate active fermentation capabilities on fructooligosaccharides, while Blautia obeum shows limited activity, being restricted to glucose and fructose metabolism [13]. The fermentation process results in the production of short-chain fatty acids, primarily acetate and succinate, which serve as important metabolic intermediates in the gut environment [13].

Table 3: Intestinal Microbiota Utilization of Fructan Compounds

| Bacterial Species | Fructan Utilization | Primary Metabolites | Growth Characteristics |

|---|---|---|---|

| Blautia parvula | DFA-III → inulobiose → fructose | Acetate, succinate | Active on complex fructans |

| Blautia faecis | FOS, inulin active | Acetate, succinate | High fructan activity |

| Blautia massiliensis | FOS, inulin active | Acetate, succinate | Efficient FOS processor |

| Blautia wexlerae | FOS moderate | Acetate, butyrate | Variable activity |

| Blautia obeum | Limited to monosaccharides | Acetate | No complex fructan use |

| Bacteroides thetaiotaomicron | Levan, complex fructans | Propionate, acetate | Polyfructan specialist |

The metabolic pathways involve cooperative enzyme systems where difructose dianhydride III hydrolase works in conjunction with β-D-fructofuranosidase to ensure complete substrate utilization [11]. The gene clusters responsible for this degradation are conserved across several Blautia species, including Blautia parvula NBRC 113351, Blautia hydrogenotrophica JCM 14656, and Blautia wexlerae JCM 35486 [11].

Fecal fermentation studies have demonstrated that Blautia species serve as important gut microbes for degrading difructose dianhydrides and related fructan compounds [12]. The utilization patterns are influenced by the structural characteristics of the fructan substrate, with β-2,1-linked compounds generally being more readily metabolized than β-2,6-linked variants [14].

Non-digestible Carbohydrate Transport Mechanisms

The transport of non-digestible carbohydrates, including D-fructosyl-D-fructofuranose, across intestinal epithelial barriers involves multiple specialized mechanisms that differ fundamentally from simple monosaccharide transport systems [15]. These transport mechanisms are crucial for determining the bioavailability and metabolic fate of complex fructan oligosaccharides in the human gastrointestinal tract.

Primary transport mechanisms include paracellular pathways through tight junctions between intestinal epithelial cells [16]. Studies using Caco-2 cell monolayers have demonstrated that oligosaccharides can traverse the intestinal epithelium primarily through paracellular routes rather than transcellular transport [16]. The permeation is enhanced by tight junction disruptors such as cytochalasin B, while remaining unaffected by adenosine triphosphate inhibitors or endocytosis inhibitors [16].

Bacterial transport systems utilize specialized adenosine triphosphate-binding cassette transporters for oligosaccharide uptake [17]. The BlG16BP transporter from Bifidobacterium animalis subspecies lactis demonstrates specific binding affinity for α-1,6-linked oligosaccharides, including compounds structurally related to D-fructosyl-D-fructofuranose [17]. This transporter exhibits remarkable ligand binding plasticity, recognizing the non-reducing α-1,6-diglycoside configuration in various substrates [17].

Table 4: Transport Mechanisms for Non-digestible Carbohydrates

| Transport System | Mechanism | Substrate Specificity | Location | Efficiency |

|---|---|---|---|---|

| Paracellular pathway | Tight junction passage | Size-dependent | Intestinal epithelium | Molecular weight limited |

| ABC transporters | ATP-dependent active transport | Linkage-specific | Bacterial membranes | High affinity |

| Monocarboxylate transporters | Secondary active transport | SCFA products | Colonocytes | pH dependent |

| Oligosaccharide permeases | Facilitated diffusion | Degree of polymerization | Bacterial membranes | Saturable |

The efficiency of transport varies significantly with molecular size and structural characteristics. Smaller oligosaccharides such as agarobiose demonstrate higher plasma detection levels compared to larger compounds like agarohexaose [16]. This size-dependent transport pattern suggests that D-fructosyl-D-fructofuranose, being a disaccharide, would be expected to exhibit relatively efficient transport across intestinal barriers.

Bacterial adenosine triphosphate-binding cassette transporters demonstrate substrate specificity that correlates with competitive growth advantages [17]. Bifidobacterium animalis subspecies lactis Bl-04 outcompetes Bacteroides ovatus in mixed cultures when grown on substrates recognized by its specific transporter system [17]. This competitive advantage highlights the importance of specialized transport mechanisms in determining microbial ecology within the intestinal environment.

The transport of oligosaccharide metabolites, particularly short-chain fatty acids produced from fructan fermentation, occurs through monocarboxylate transporters including MCT1 and SMCT1 [18]. These transporters facilitate the uptake of fermentation products across the apical membrane of intestinal epithelial cells, enabling the host to benefit from bacterial metabolic activities [18]. The transport efficiency is influenced by luminal pH, with lower pH conditions enhancing the uptake of short-chain fatty acids [18].